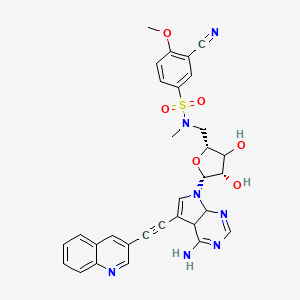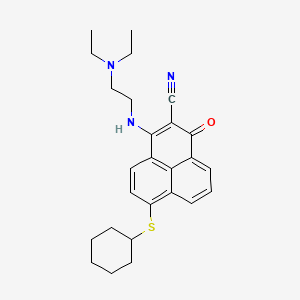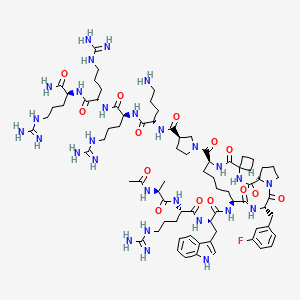
Menin-MLL inhibitor 31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menin-MLL inhibitor 31 is a small molecule designed to disrupt the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial in the development of acute leukemias, particularly those involving MLL gene translocations. By inhibiting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating MLL-rearranged leukemias .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor 31 involves multiple steps, including the formation of key intermediates and final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance binding affinity and selectivity. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and high yield. This involves refining reaction conditions, such as temperature, pressure, and reaction time, as well as implementing purification techniques like crystallization and chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Menin-MLL inhibitor 31 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled conditions such as specific pH, temperature, and solvent systems .
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and therapeutic potential .
Applications De Recherche Scientifique
Menin-MLL inhibitor 31 has a wide range of scientific research applications, including:
Mécanisme D'action
Menin-MLL inhibitor 31 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic gene expression, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells. The inhibitor also induces differentiation of leukemia cells, reducing their self-renewal capacity and promoting apoptosis .
Comparaison Avec Des Composés Similaires
SNDX-5613 (Revumenib): Another menin inhibitor with promising clinical efficacy in MLL-rearranged and NPM1-mutated leukemias.
KO-539 (Ziftomenib): A menin inhibitor in clinical trials showing potential in treating acute leukemias with specific genetic alterations.
DSP-5336: A novel menin-MLL interaction inhibitor with potent antitumor activity in preclinical models.
Uniqueness: Menin-MLL inhibitor 31 is unique due to its specific binding affinity and selectivity for the menin-MLL interaction, which results in effective disruption of oncogenic pathways in leukemia cells. Its distinct chemical structure and optimized pharmacokinetic properties make it a valuable candidate for further development and clinical evaluation .
Propriétés
Formule moléculaire |
C77H119FN28O14 |
|---|---|
Poids moléculaire |
1679.9 g/mol |
Nom IUPAC |
(3R)-1-[(3S,6S,11S,17S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-[(3-fluorophenyl)methyl]-2,5,13,16-tetraoxospiro[1,4,12,15-tetrazabicyclo[15.3.0]icosane-14,1'-cyclobutane]-11-carbonyl]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C77H119FN28O14/c1-42(94-43(2)107)61(109)96-53(23-10-32-90-74(83)84)66(114)101-57(39-46-40-93-49-18-4-3-17-48(46)49)68(116)100-51-19-5-6-20-56(103-72(120)77(28-14-29-77)104-69(117)59-26-13-35-106(59)71(119)58(102-67(51)115)38-44-15-7-16-47(78)37-44)70(118)105-36-27-45(41-105)62(110)97-52(21-8-30-79)64(112)99-55(25-12-34-92-76(87)88)65(113)98-54(24-11-33-91-75(85)86)63(111)95-50(60(80)108)22-9-31-89-73(81)82/h3-4,7,15-18,37,40,42,45,50-59,93H,5-6,8-14,19-36,38-39,41,79H2,1-2H3,(H2,80,108)(H,94,107)(H,95,111)(H,96,109)(H,97,110)(H,98,113)(H,99,112)(H,100,116)(H,101,114)(H,102,115)(H,103,120)(H,104,117)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t42-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |
Clé InChI |
QHHOXGNGWIOSPN-DWBGUCGJSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H]3CCCC[C@H](NC(=O)C4(CCC4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC3=O)CC6=CC(=CC=C6)F)C(=O)N7CC[C@H](C7)C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCCC(NC(=O)C4(CCC4)NC(=O)C5CCCN5C(=O)C(NC3=O)CC6=CC(=CC=C6)F)C(=O)N7CCC(C7)C(=O)NC(CCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


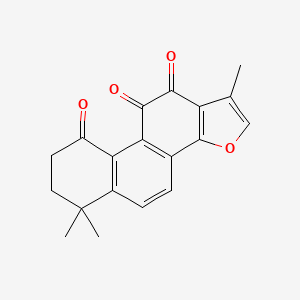
![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)
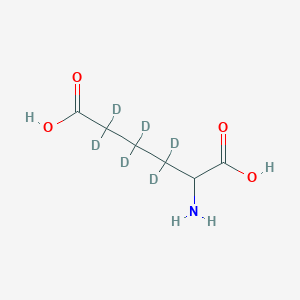
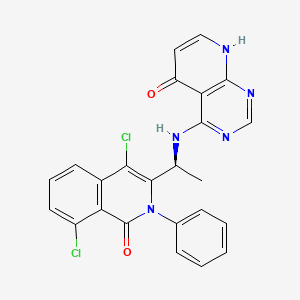
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)
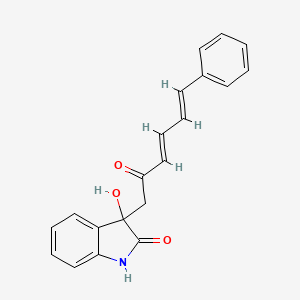
![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)
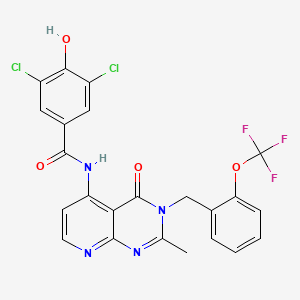
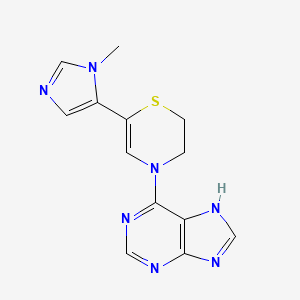
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)

